molecular formula C40H52N10Na4O17 B1139358 Pemetrexed disodium hemipentahydrate CAS No. 357166-30-4

Pemetrexed disodium hemipentahydrate

Cat. No.: B1139358
CAS No.: 357166-30-4
M. Wt: 1036.9 g/mol
InChI Key: MNDQQGBMLGJNME-WKUCUCPSSA-N
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Description

Pemetrexed disodium is a chemotherapy medication primarily used for the treatment of pleural mesothelioma and non-small cell lung cancer. It is a folate analog metabolic inhibitor that disrupts folate-dependent metabolic processes essential for cell replication . Pemetrexed disodium is marketed under the brand name Alimta among others .

Mechanism of Action

Target of Action

Pemetrexed disodium hydrate is a potent antifolate that primarily targets thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) . These enzymes play crucial roles in folate metabolism, which is essential for cell proliferation .

Mode of Action

Pemetrexed disodium hydrate inhibits its targets by disrupting the formation of DNA and RNA, thereby hindering the ability of cancer cells to replicate and repair themselves . By inhibiting these enzymes, Pemetrexed disrupts the formation of DNA and RNA, thereby hindering the ability of cancer cells to replicate and repair themselves .

Biochemical Pathways

The compound disrupts folate-dependent metabolic processes essential for cell replication . It inhibits multiple enzyme targets involved in pyrimidine and purine synthesis . These enzymes include thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase .

Pharmacokinetics

The pharmacokinetics of Pemetrexed disodium hydrate have been evaluated in cancer patients with a variety of solid tumors when administered as a single agent in doses ranging from 0.2 to 838 mg/m² infused over a 10-minute period .

Result of Action

The inhibition of these enzymes results in the disruption of DNA and RNA formation, which are required for the growth and survival of both normal cells and cancer cells . This leads to cell death, particularly in rapidly dividing tumor cells .

Action Environment

The action of Pemetrexed disodium hydrate can be influenced by environmental factors. For instance, it has been found that the compound dehydrates at 79 °C by first forming hemipentahydrate which further dehydrates at 126 °C to form an amorphous phase . This suggests that the compound’s action, efficacy, and stability can be affected by temperature changes.

Biochemical Analysis

Biochemical Properties

Pemetrexed disodium hemipentahydrate plays a crucial role in biochemical reactions by inhibiting several key enzymes involved in the folate pathway. These enzymes include thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase . By inhibiting these enzymes, this compound disrupts the synthesis of thymidine and purine nucleotides, which are essential for DNA replication and cell division .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the growth of mesothelioma cell lines and shows synergistic effects when combined with cisplatin . The compound induces autophagy and apoptosis in cancer cells, thereby reducing tumor growth . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by disrupting folate-dependent metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting key enzymes in the folate pathway. This inhibition disrupts the synthesis of thymidine and purine nucleotides, leading to impaired DNA replication and cell division . The compound is taken into cells by membrane carriers such as the reduced folate carrier and membrane folate binding protein transport systems . Once inside the cell, it is converted to polyglutamate forms by the enzyme folylpolyglutamate synthetase, which enhances its inhibitory effects on thymidylate synthase and glycinamide ribonucleotide formyltransferase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is primarily eliminated in the urine, with 70% to 90% of the dose recovered unchanged within the first 24 hours following administration . In vitro studies have shown that this compound inhibits the growth of mesothelioma cell lines and shows synergistic effects when combined with cisplatin . Long-term effects on cellular function include the induction of autophagy and apoptosis, leading to reduced tumor growth .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. The maximum tolerated dose was found to be 700 mg/m², with dose-limiting toxicities including neutropenia, thrombocytopenia, and cumulative fatigue . Higher doses of this compound can lead to toxic or adverse effects, such as bone marrow suppression and gastrointestinal toxicity .

Metabolic Pathways

This compound is involved in the folate metabolic pathway. It inhibits key enzymes such as thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase, which are essential for the synthesis of thymidine and purine nucleotides . By disrupting these metabolic pathways, this compound impairs DNA replication and cell division .

Transport and Distribution

This compound is transported into cells by both the reduced folate carrier and membrane folate binding protein transport systems . Once inside the cell, it is converted to polyglutamate forms by the enzyme folylpolyglutamate synthetase . These polyglutamate forms are retained in cells and enhance the inhibitory effects of this compound on thymidylate synthase and glycinamide ribonucleotide formyltransferase .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on folate-dependent enzymes . The compound is taken into cells by membrane carriers and converted to polyglutamate forms, which are retained in the cytoplasm and enhance its inhibitory effects . This localization is crucial for the compound’s activity and function in disrupting DNA replication and cell division .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of pemetrexed disodium involves several steps, starting with the synthesis of key intermediates. One method involves the acylation of 4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid in acetic acid and acetic anhydride . The intermediate is then treated to obtain the final product.

Industrial Production Methods: Industrial production of pemetrexed disodium includes the preparation of stable amorphous and hemipentahydrate forms. The process involves dissolving pemetrexed diacid in sodium hydroxide, adjusting the pH, and then adding ethanol . The resulting product is then purified and crystallized to achieve the desired form.

Chemical Reactions Analysis

Types of Reactions: Pemetrexed disodium undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide.

    Reduction: Typically employs reducing agents like sodium borohydride.

    Substitution: Utilizes reagents such as alkyl halides under basic conditions.

Major Products: The major products formed from these reactions include various derivatives of pemetrexed, which are often used to study its pharmacological properties .

Scientific Research Applications

Pemetrexed disodium has a wide range of scientific research applications:

Comparison with Similar Compounds

    Methotrexate: Another folate analog used in chemotherapy.

    Raltitrexed: A thymidylate synthase inhibitor used in cancer treatment.

    Pralatrexate: A folate analog metabolic inhibitor similar to pemetrexed disodium.

Uniqueness: Pemetrexed disodium is unique due to its multi-targeted approach, inhibiting multiple enzymes involved in folate metabolism. This broad-spectrum activity makes it effective against a variety of solid tumors .

Properties

CAS No.

357166-30-4

Molecular Formula

C40H52N10Na4O17

Molecular Weight

1036.9 g/mol

IUPAC Name

tetrasodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid;pentahydrate

InChI

InChI=1S/2C20H21N5O6.4Na.5H2O/c2*21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;;;;;;;;/h2*1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;;;;5*1H2/t2*13-;;;;;;;;;/m00........./s1

InChI Key

MNDQQGBMLGJNME-WKUCUCPSSA-N

SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O.C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O.O.O.O.O.[Na].[Na].[Na].[Na]

Canonical SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O.C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O.O.O.O.O.O.[Na].[Na].[Na].[Na]

Appearance

Powder

Synonyms

LY-231514 Disodium Hydrate

Origin of Product

United States
Customer
Q & A

Q1: What is the main difference between Pemetrexed disodium 2.5 hydrate and the anhydrous form of Pemetrexed disodium?

A1: The primary difference lies in their hygroscopicity. Research indicates that the anhydrous form of Pemetrexed disodium, specifically a novel polymorph described in the study, exhibits significantly improved hygroscopicity compared to the commercially available Pemetrexed disodium 2.5 hydrate. [] This means the anhydrous form is less likely to absorb moisture from the environment, which can be beneficial for storage and handling of the drug substance.

Q2: How does the bioavailability of the anhydrous Pemetrexed disodium formulation compare to the 2.5 hydrate form?

A2: The research suggests that pharmaceutical compositions containing the anhydrous form of Pemetrexed disodium demonstrate higher bioavailability compared to formulations containing Pemetrexed disodium 2.5 hydrate. [] While the exact mechanism for this improvement is not detailed in the abstract, it could be linked to the enhanced stability and solubility of the anhydrous form.

Q3: Are there any existing analytical methods for quantifying Pemetrexed disodium hemipentahydrate?

A3: Yes, there are validated RP-HPLC methods for the quantitative analysis of this compound. [] Although the specific details of the method aren't provided in the abstract, this highlights the availability of analytical techniques for accurate determination of drug content in formulations.

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